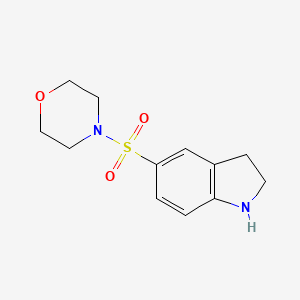

5-(吗啉-4-基磺酰基)吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-(Morpholin-4-ylsulfonyl)indoline is a chemical entity that has been explored in various research contexts due to its potential applications in medicinal chemistry and organic synthesis. The morpholine moiety is a common feature in molecules designed for biological activity, and its incorporation into indoline structures can lead to compounds with interesting properties and activities.

Synthesis Analysis

The synthesis of compounds related to 5-(Morpholin-4-ylsulfonyl)indoline involves multi-step organic reactions. For instance, a series of 5-substituted aryl/aralkyl-1,3,4-oxadiazol-2-yl 4-(morpholin-4-ylsulfonyl)benzyl sulfides were synthesized through the conversion of organic acids into esters, hydrazides, and oxadiazole thiols, followed by a reaction with a morpholine-containing compound in the presence of DMF and NaH . Another related synthesis involved the preparation of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides using an appropriate synthetic route, which demonstrated significant antimycobacterial activity .

Molecular Structure Analysis

The molecular structure of compounds containing the morpholine moiety has been characterized using various spectroscopic techniques. For example, the structure of a compound with a morpholine and oxadiazole moiety was confirmed by single crystal X-ray diffraction, which showed that it belongs to the monoclinic system with specific lattice parameters . In another study, the title compound with morpholine rings was found to adopt chair conformations, and the crystal structure revealed a three-dimensional framework formed by C—H⋯O interactions .

Chemical Reactions Analysis

Morpholine derivatives are involved in various chemical reactions. Morpholinium bisulfate, an ionic liquid containing the morpholine moiety, was used as an efficient catalyst for the condensation reaction of indoles with carbonyl compounds at room temperature, demonstrating the versatility of morpholine derivatives in catalysis . Additionally, substituted 4-(alk-2-ynylsulfinyl)morpholines were converted into allenes through hydrolytic desulfinylation, indicating the reactivity of morpholine-containing compounds in the formation of complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The presence of the morpholine ring can impart stability and influence the compound's reactivity. For instance, the morpholinium bisulfate catalyst was stable at room temperature and could be recovered and reused without significant loss of catalytic activity . The biological activity screening of morpholine-containing compounds, such as their antibacterial and antimycobacterial activities, suggests that these compounds have promising applications in the development of new therapeutic agents .

科学研究应用

骨肉瘤和肾细胞中的抗癌活性包括与5-(吗啉-4-基磺酰基)吲哚相关的吲哚衍生物在抗癌药物开发中显示出潜力。Doan et al. (2016)进行的研究合成了新型吲哚和吗啉衍生物,发现与吗啉衍生物相比,吲哚化合物通常在骨肉瘤细胞中产生更高的细胞毒效应。

乳腺癌细胞的抑制Gaur et al. (2022)进行的研究合成了含吗啉环的新型吲哚基磺酰腙衍生物。这些化合物针对乳腺癌细胞系进行了测试,其中一些显示出有望的抑制作用和选择性靶向癌细胞。

治疗精神健康障碍的潜力Zajdel et al. (2016)进行的研究设计了N1-azinylsulfonyl-3-(1,2,3,6,四氢吡啶-4-基)-1H-吲哚衍生物作为5-HT6受体拮抗剂。这些化合物表现出促认知和类抗抑郁特性,暗示了在精神健康治疗中的潜在应用。

在疼痛管理中的应用Dravyakar等人(2019)研究了2-(吗啉-4-基)-N-苯基喹唑啉-4-胺衍生物在疼痛管理中的潜力。这些化合物显示出显著的抗炎和镇痛活性,表明它们有望成为疼痛管理治疗的先导分子(Dravyakar et al., 2019)。

抗菌特性Aziz‐ur‐Rehman等人(2015)合成了新型5-取代芳基/芳基甲基-1,3,4-噁二唑-2-基 4-(吗啉-4-基磺酰基)苄基硫醚,对革兰氏阳性和革兰氏阴性细菌显示出良好的抗菌活性,表明它们有潜力作为抗菌剂(Aziz‐ur‐Rehman等人,2015)。

安全和危害

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be used. Adequate ventilation should be ensured, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

4-(2,3-dihydro-1H-indol-5-ylsulfonyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c15-18(16,14-5-7-17-8-6-14)11-1-2-12-10(9-11)3-4-13-12/h1-2,9,13H,3-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVUZORSHCTUTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424550 |

Source

|

| Record name | 5-(morpholin-4-ylsulfonyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID57256585 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(Morpholin-4-ylsulfonyl)indoline | |

CAS RN |

874594-02-2 |

Source

|

| Record name | 5-(morpholin-4-ylsulfonyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)